molecular formula C13H11BrN2O2 B4237114 N-(4-bromobenzyl)-3-nitroaniline

N-(4-bromobenzyl)-3-nitroaniline

Cat. No.: B4237114
M. Wt: 307.14 g/mol
InChI Key: FDHZGLKATWTLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-3-nitroaniline is a substituted aniline derivative featuring a 4-bromobenzyl group attached to the nitrogen of 3-nitroaniline. While direct structural or synthetic data for this compound are absent in the provided evidence, its analogs (e.g., methyl, chloro, and methoxy derivatives) offer insights into its likely properties. The bromo substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from other derivatives .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZGLKATWTLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-3-nitroaniline typically involves the reaction of 4-bromobenzylamine with 3-nitrobenzaldehyde under specific conditions. One common method includes the use of a condensation reaction, where the amine group of 4-bromobenzylamine reacts with the aldehyde group of 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: (4-bromobenzyl)(3-aminophenyl)amine.

    Substitution: Compounds where the bromine atom is replaced by other functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of nitroanilines, including N-(4-bromobenzyl)-3-nitroaniline, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies: The compound demonstrated growth inhibition in melanoma and non-small cell lung cancer (NSCLC) cell lines, with IC50 values indicating potent activity .
  • Mechanism of Action: The anticancer activity is hypothesized to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly those mediated by receptor tyrosine kinases like EGFR .
Cell Line IC50 (µM) Effect
Melanoma (SK-MEL-5)< 2.0Significant growth inhibition
NSCLC (H322M)3.61Moderate growth inhibition
Colon Cancer (HCT-15)1.20High growth inhibition

Neuroprotective Properties

Another area of interest is the neuroprotective potential of nitroaniline derivatives. Research has suggested that these compounds may interact with dopamine receptors, offering potential therapeutic avenues for neurodegenerative diseases .

Dyes and Pigments

This compound can serve as an intermediate in the synthesis of dyes due to its chromophoric properties. Its ability to form stable complexes with metals enhances its utility in dye formulations for textiles and other materials.

Photonic Materials

The photophysical properties of nitroanilines make them suitable candidates for applications in organic electronics and photonic devices. Their ability to absorb light at specific wavelengths can be exploited in sensors and light-emitting devices.

Antitumor Activity Assessment

A comprehensive study evaluated the antiproliferative effects of this compound against a panel of cancer cell lines (NCI-60). The findings revealed that this compound exhibited broad-spectrum activity, significantly reducing cell viability across multiple types of cancer cells .

Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted the importance of reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and purity .

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-3-nitroaniline depends on its specific application In chemical reactions, it acts as a reactant that undergoes transformations based on the functional groups present

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Key Properties/Effects
N-(4-bromobenzyl)-3-nitroaniline 4-Br ~307.13 (calculated) Electron-withdrawing, increases lipophilicity, potential halogen bonding .
N-(4-methylbenzyl)-3-nitroaniline 4-CH₃ 242.27 Electron-donating; crystal structure shows ~90° dihedral angle between aromatic rings.
N-(4-chlorobenzylidene)-3-nitroaniline 4-Cl 275.71 Moderately electron-withdrawing; used in Mannich base syntheses.
N-benzyl-3-nitroaniline H 228.25 Baseline compound; no substituent effects, versatile in organic synthesis.
4-bromo-N-(4-methoxy-3-nitrobenzyl)aniline 4-Br, 3-NO₂, 4-OCH₃ 337.17 Methoxy group introduces electron-donating effects, contrasting with bromo and nitro.

Key Observations:

  • Steric Considerations: The 4-bromo substituent may hinder rotational freedom, affecting molecular conformation and crystal packing, as seen in the methyl analog’s near-perpendicular aromatic rings .

Crystallographic and Supramolecular Features

  • N-(4-methylbenzyl)-3-nitroaniline: Exhibits hydrogen-bonded chains (N–H⋯O, C–H⋯O) forming R₂²(8) motifs, critical for crystal stability .
  • 4-bromo-N-(2-nitrophenyl)benzamide: Demonstrates hydrogen bonding between amide groups and nitro oxygens, suggesting similar interactions in brominated anilines .

Q & A

Q. What are the established synthetic routes for N-(4-bromobenzyl)-3-nitroaniline?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-nitroaniline with 4-bromobenzyl chloride in a methanolic HCl solution. After refluxing, the product is purified by slow evaporation, yielding block-like crystals suitable for X-ray diffraction . Alternative protocols may use aprotic solvents (e.g., DMF) with bases like triethylamine to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions.
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies nitro (–NO₂) and amine (–NH) functional groups .

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data for this compound is limited, structural analogs like 3-nitroaniline show mutagenic potential in genotoxicity assays . Use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/contact. Dispose of waste via halogenated organic protocols due to the bromine substituent .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies (e.g., unexpected bond angles or hydrogen-bonding motifs) require iterative refinement using programs like SHELXL . Key steps:

  • Validate data quality (R-factor, completeness).
  • Analyze thermal displacement parameters for disordered atoms.
  • Cross-reference hydrogen-bonding distances with literature (e.g., C–H···O interactions in similar nitroaniline derivatives) .

Q. What strategies optimize the compound’s reactivity for functionalization?

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling coupling reactions.
  • Bromine substitution : Suzuki-Miyaura cross-coupling replaces Br with aryl/heteroaryl groups using Pd catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzyl halide intermediates .

Q. How can computational modeling predict biological interactions of derivatives?

  • Molecular docking : Use software (AutoDock Vina) to assess binding affinity with targets (e.g., enzymes, receptors). Focus on the bromobenzyl moiety’s hydrophobic interactions and nitro group’s electron-withdrawing effects .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity trends in derivatives .

Data Contradiction and Analysis

Q. How to address conflicting solubility data in different solvents?

Solubility variations (e.g., high in DMSO vs. low in methanol) arise from polarity and hydrogen-bonding capacity. Methodological steps:

  • Perform gradient solubility tests (HPLC-grade solvents).
  • Use Hansen solubility parameters to predict compatibility.
  • Reference analogous compounds (e.g., N-(4-methylbenzyl)-3-nitroaniline in methanol/HCl) .

Q. Why do synthetic yields vary across studies?

Yield discrepancies often stem from:

  • Reagent purity : Impurities in 4-bromobenzyl chloride reduce efficiency.
  • Reaction time/temperature : Optimize via kinetic studies (e.g., TLC monitoring at 1-hour intervals).
  • Workup methods : Improper crystallization (e.g., rapid cooling vs. slow evaporation) affects purity .

Methodological Tables

Key Characterization Data Reference
X-ray bond angle (C–N–C): ~120°
Dihedral angle (aromatic rings): 89.8°
¹H NMR (DMSO-d6): δ 8.2 (s, 1H, NH)
Synthetic Optimization Parameters Recommendation
Reaction temperature60–80°C
SolventMethanol/HCl
Crystallization methodSlow evaporation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromobenzyl)-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-(4-bromobenzyl)-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.